molecular formula C18H26ClFN2O B2851425 N-[(1-aminocyclohexyl)methyl]-1-[(2-fluorophenyl)methyl]cyclopropane-1-carboxamide hydrochloride CAS No. 2418724-17-9

N-[(1-aminocyclohexyl)methyl]-1-[(2-fluorophenyl)methyl]cyclopropane-1-carboxamide hydrochloride

Cat. No.: B2851425
CAS No.: 2418724-17-9
M. Wt: 340.87
InChI Key: WIJUYNUUBRCGSL-UHFFFAOYSA-N
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Description

N-[(1-aminocyclohexyl)methyl]-1-[(2-fluorophenyl)methyl]cyclopropane-1-carboxamide hydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropane ring, a fluorophenyl group, and an aminocyclohexyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N-[(1-aminocyclohexyl)methyl]-1-[(2-fluorophenyl)methyl]cyclopropane-1-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-[(1-aminocyclohexyl)methyl]-1-[(2-fluorophenyl)methyl]cyclopropane-1-carboxamide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-aminocyclohexyl)methyl]-1-[(2-fluorophenyl)methyl]cyclopropane-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-Aminocyclohexyl)methyl]-2-(trifluoromethyl)thiophene-3-carboxamide;hydrochloride
  • N-[(1-Aminocyclohexyl)methyl]-1-[(2-chlorophenyl)methyl]cyclopropane-1-carboxamide;hydrochloride

Uniqueness

N-[(1-aminocyclohexyl)methyl]-1-[(2-fluorophenyl)methyl]cyclopropane-1-carboxamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability and biological activity compared to similar compounds .

Properties

IUPAC Name

N-[(1-aminocyclohexyl)methyl]-1-[(2-fluorophenyl)methyl]cyclopropane-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O.ClH/c19-15-7-3-2-6-14(15)12-17(10-11-17)16(22)21-13-18(20)8-4-1-5-9-18;/h2-3,6-7H,1,4-5,8-13,20H2,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJUYNUUBRCGSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNC(=O)C2(CC2)CC3=CC=CC=C3F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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